molecular formula C9H7N5O B13985825 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62483-65-2

7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No.: B13985825
CAS No.: 62483-65-2
M. Wt: 201.18 g/mol
InChI Key: MQFSKODFTJAWQR-UHFFFAOYSA-N
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Description

7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. These compounds are characterized by a fused ring system consisting of a tetrazole ring and a quinazoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

62483-65-2

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

7-methyl-4H-tetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C9H7N5O/c1-5-2-3-7-6(4-5)8(15)10-9-11-12-13-14(7)9/h2-4H,1H3,(H,10,11,13,15)

InChI Key

MQFSKODFTJAWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)NC2=O

Origin of Product

United States

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